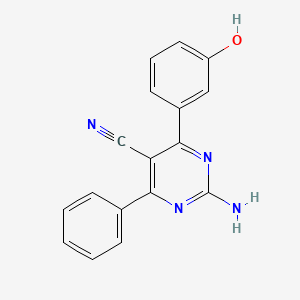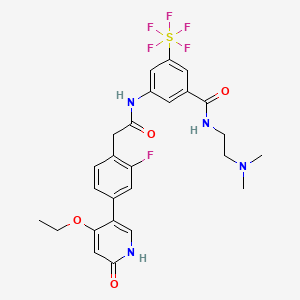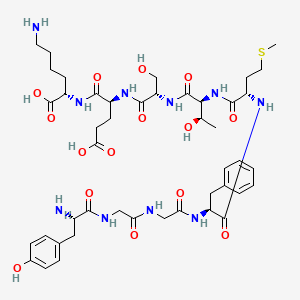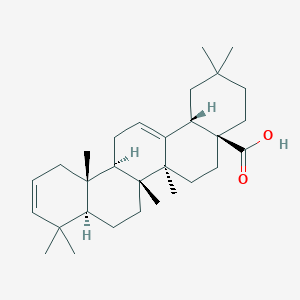
Oleana-2,12-dien-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleana-2,12-dien-28-oic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plants such as Ligustrum lucidum and Swertia species . Chemical synthesis involves the cyclization of squalene, a precursor molecule, followed by oxidation and functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity this compound . Chemical synthesis on an industrial scale requires precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oleana-2,12-dien-28-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, oxidation can yield oleanolic acid derivatives with improved anticancer properties .
Scientific Research Applications
Oleana-2,12-dien-28-oic acid has a wide range of scientific research applications:
Mechanism of Action
Oleana-2,12-dien-28-oic acid exerts its effects through multiple mechanisms. It inhibits the replication of hepatitis B virus deoxyribonucleic acid (HBV-DNA) by blocking the activity of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cells . Additionally, it modulates various molecular targets and pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Oleana-2,12-dien-28-oic acid is structurally similar to other triterpenoid compounds such as ursolic acid and betulinic acid. it is unique in its ability to inhibit HBV-DNA replication and its broad spectrum of pharmacological activities . Similar compounds include:
Ursolic acid: Known for its anti-inflammatory and anticancer properties.
Betulinic acid: Exhibits antiviral and anticancer activities.
CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid): A potent derivative with enhanced anticancer effects.
Properties
Molecular Formula |
C30H46O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h8-9,12,21-23H,10-11,13-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
QUWBANZMJKHMKL-CDNBJWEZSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CC=CC3(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC=CC5(C)C)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


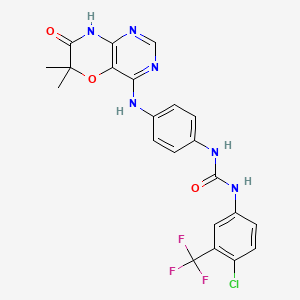
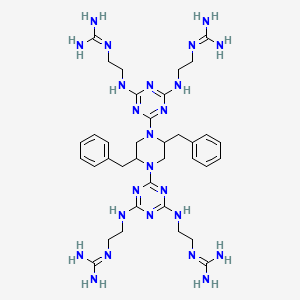
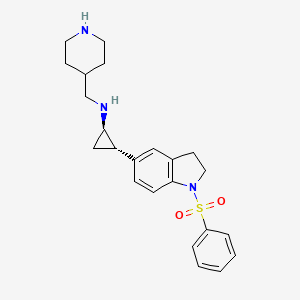
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
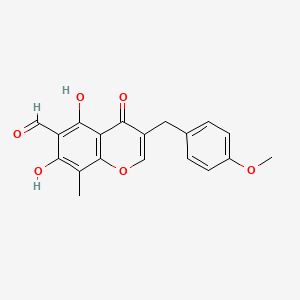
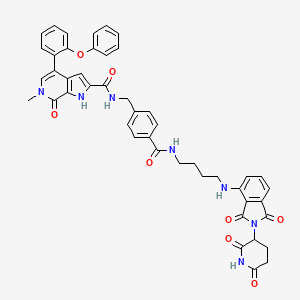
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
